molecular formula C8H5BrN2O B14006803 3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile

3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile

Cat. No.: B14006803
M. Wt: 225.04 g/mol
InChI Key: VHDWNAOOOGTWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile is an organic compound that features a brominated pyridine ring attached to a nitrile group and a ketone

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation and Reduction: Common reagents include hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation.

    Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution Reactions: Yield substituted pyridine derivatives.

    Oxidation and Reduction: Produce alcohols or amines.

    Coupling Reactions: Result in biaryl compounds.

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-2-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The bromine atom and nitrile group can interact with the active site of the target, disrupting its normal function .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

3-(5-bromopyridin-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5H,3H2

InChI Key

VHDWNAOOOGTWPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)CC#N

Origin of Product

United States

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